Cas no 187222-18-0 (Methyl 4-methoxy-3,5-dimethylpicolinate)

Methyl 4-methoxy-3,5-dimethylpicolinate is a high-purity organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features include a methoxy group and two methyl substituents on the pyridine ring, which enhance its reactivity in cross-coupling reactions and other transformations. The ester functional group further increases its versatility as a building block for more complex molecules. This compound is characterized by its stability under standard storage conditions and consistent batch-to-batch quality, making it suitable for research and industrial applications. Its well-defined structure ensures predictable reactivity, facilitating efficient synthetic pathways in medicinal chemistry and material science.
Methyl 4-methoxy-3,5-dimethylpicolinate structure
187222-18-0 structure
Product name:Methyl 4-methoxy-3,5-dimethylpicolinate
CAS No:187222-18-0
MF:C10H13NO3
MW:195.21512
MDL:MFCD18258414
CID:1092116
PubChem ID:10313519

Methyl 4-methoxy-3,5-dimethylpicolinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-methoxy-3,5-dimethylpicolinate
    • ethyl 4-methoxy-3,5-dimethylpicolinate
    • methyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate
    • E76278
    • 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine
    • SCHEMBL7665937
    • CS-0153743
    • 187222-18-0
    • SB54773
    • DB-188025
    • BS-49963
    • IFQLJYFNYDIFEE-UHFFFAOYSA-N
    • Methyl4-methoxy-3,5-dimethylpicolinate
    • MDL: MFCD18258414
    • Inchi: InChI=1S/C10H13NO3/c1-6-5-11-8(10(12)14-4)7(2)9(6)13-3/h5H,1-4H3
    • InChI Key: IFQLJYFNYDIFEE-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=C(C(=O)OC)N=C1)C)OC

Computed Properties

  • Exact Mass: 195.08954328g/mol
  • Monoisotopic Mass: 195.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 48.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 301.9±37.0 °C at 760 mmHg
  • Flash Point: 136.4±26.5 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Methyl 4-methoxy-3,5-dimethylpicolinate Security Information

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM177978-1g
methyl 4-methoxy-3,5-dimethylpicolinate
187222-18-0 95%
1g
$549 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56505-250mg
Methyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate
187222-18-0 95%
250mg
¥1357.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56505-100mg
Methyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate
187222-18-0 95%
100mg
¥908.0 2024-07-16
eNovation Chemicals LLC
Y0998287-5g
methyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate
187222-18-0 95%
5g
$1600 2024-08-02
Chemenu
CM177978-250mg
methyl 4-methoxy-3,5-dimethylpicolinate
187222-18-0 95%
250mg
$165 2022-06-12
Alichem
A029207951-1g
Methyl 4-methoxy-3,5-dimethylpicolinate
187222-18-0 95%
1g
$502.44 2023-09-02
Aaron
AR01EEC6-250mg
Methyl 4-methoxy-3,5-dimethylpicolinate
187222-18-0 95%
250mg
$204.00 2025-02-11
A2B Chem LLC
AX50282-100mg
Methyl 4-methoxy-3,5-dimethylpicolinate
187222-18-0 95%
100mg
$97.00 2024-04-20
Aaron
AR01EEC6-1g
Methyl 4-methoxy-3,5-dimethylpicolinate
187222-18-0 95%
1g
$509.00 2025-02-11
Chemenu
CM177978-1g
methyl 4-methoxy-3,5-dimethylpicolinate
187222-18-0 95%
1g
$437 2022-06-12

Additional information on Methyl 4-methoxy-3,5-dimethylpicolinate

Introduction to Methyl 4-Methoxy-3,5-Dimethylpicolinate (CAS No. 187222-18-0)

Methyl 4-methoxy-3,5-dimethylpicolinate, with the CAS registry number 187222-18-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of picolinic acid derivatives, which have been extensively studied for their diverse applications in drug design and development. The structure of Methyl 4-methoxy-3,5-dimethylpicolinate consists of a picolinic acid backbone with specific substituents: a methoxy group at position 4 and methyl groups at positions 3 and 5. These substituents play a crucial role in determining the compound's physicochemical properties and biological activity.

Recent studies have highlighted the potential of Methyl 4-methoxy-3,5-dimethylpicolinate as a promising candidate in the development of novel therapeutic agents. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable tool in drug discovery. Researchers have explored its ability to modulate cellular pathways involved in inflammation, oxidative stress, and neurodegenerative diseases. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that Methyl 4-methoxy-3,5-dimethylpicolinate exhibits potent anti-inflammatory activity by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

In addition to its pharmacological applications, Methyl 4-methoxy-3,5-dimethylpicolinate has also been investigated for its role in agricultural chemistry. Due to its structural similarity to certain plant metabolites, it has been proposed as a potential biocontrol agent against plant pathogens. A research article in *Phytopathology* reported that this compound demonstrates significant antifungal activity against Fusarium species, which are major pathogens causing crop losses worldwide.

The synthesis of Methyl 4-methoxy-3,5-dimethylpicolinate involves a multi-step process that typically begins with the preparation of picolinic acid derivatives. One common approach involves the alkylation or acylation of picolinic acid followed by methylation to introduce the methyl groups at positions 3 and 5. The introduction of the methoxy group at position 4 is often achieved through nucleophilic aromatic substitution or other directed metallation techniques. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

From an environmental perspective, understanding the fate and behavior of Methyl 4-methoxy-3,5-dimethylpicolinate in natural systems is critical for assessing its potential ecological impact. Studies conducted in *Environmental Science & Technology* have shown that this compound undergoes rapid degradation under sunlight exposure due to its conjugated π-systems. However, further research is needed to evaluate its long-term persistence and bioaccumulation potential in aquatic ecosystems.

Looking ahead, the development of Methyl 4-methoxy-3,5-dimethylpicolinate into clinically relevant drugs requires comprehensive preclinical evaluations. These include toxicity studies to determine safe dosing ranges and pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of this compound into therapeutic interventions.

In conclusion, Methyl 4-methoxy-3,5-dimethylpicolinate (CAS No. 187222-18-0) represents a versatile molecule with promising applications across multiple disciplines. Its unique chemical structure provides a foundation for exploring novel biological activities and developing innovative solutions in medicine and agriculture. As research continues to uncover its full potential, this compound stands as a testament to the power of chemical innovation in addressing global health and environmental challenges.

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